N-Acetylamrinone

Description

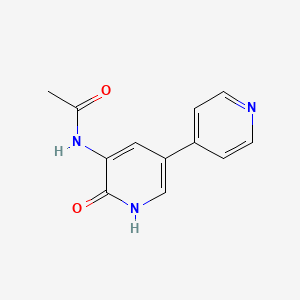

N-Acetylamrinone (chemical name: Acetamide,N-(1,6-dihydro-6-oxo[3,4'-bipyridin]-5-yl)) is a primary metabolite of the phosphodiesterase III inhibitor amrinone (also known as inamrinone). It is formed via hepatic acetylation of the parent compound during prolonged amrinone therapy . Structurally, it is characterized by a bipyridine backbone with an acetylated amine group, as shown by its molecular formula C₁₂H₁₁N₃O₂ and molecular weight of 229.23 g/mol (CAS No. 62749-47-7) . While amrinone is clinically used for its inotropic and vasodilatory effects in heart failure and septic shock, this compound has been studied primarily in the context of its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No. |

62749-47-7 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)acetamide |

InChI |

InChI=1S/C12H11N3O2/c1-8(16)15-11-6-10(7-14-12(11)17)9-2-4-13-5-3-9/h2-7H,1H3,(H,14,17)(H,15,16) |

InChI Key |

QJXRAYQFXMRDHL-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=CNC1=O)C2=CC=NC=C2 |

Canonical SMILES |

CC(=O)NC1=CC(=CNC1=O)C2=CC=NC=C2 |

Synonyms |

N-(1,6-dihydro-5-oxo(3,4'-bipyridin)-5-yl)acetamide N-acetylamrinone |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Limitations

The lack of hemodynamic activity in this compound underscores the importance of monitoring amrinone metabolism in clinical settings, particularly in pediatric populations where prolonged infusions may lead to metabolite accumulation without therapeutic benefit . Further studies are needed to explore:

- Potential interactions between this compound and other vasoactive agents.

- Structural analogs that retain or modify the acetylated amine group for novel applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.